5-butylsulfonyl-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27977313-Compound-47 is a novel chemical compound developed for its potent inhibition of discoidin domain receptors (DDRs). This compound has shown promising therapeutic effects and lower toxicity in preclinical models, particularly for the treatment of idiopathic pulmonary fibrosis .
Preparation Methods
The preparation of PMID27977313-Compound-47 involves computer-aided drug design and the application of isostere . The synthetic route includes several steps of chemical modifications to enhance its selectivity against tumor-related kinases while maintaining its DDR inhibition properties . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
PMID27977313-Compound-47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID27977313-Compound-47 has several scientific research applications:
Chemistry: It is used as a tool compound to study DDR inhibition and its effects on various chemical pathways.
Biology: It helps in understanding the role of DDRs in cellular processes and their implications in diseases.
Industry: It can be used in the development of new drugs targeting DDRs with improved efficacy and safety profiles.
Mechanism of Action
Comparison with Similar Compounds
PMID27977313-Compound-47 is compared with other DDR inhibitors such as Nintedanib and Pirfenidone. Unlike these drugs, PMID27977313-Compound-47 shows notably better therapeutic effects and lower toxicity in preclinical models . Other similar compounds include:
Compound 27: A lead ERK1/2 inhibitor with potent, selective, and orally bioavailable properties.
Nintedanib: A multi-kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis.
Pirfenidone: An anti-fibrotic agent used for the treatment of idiopathic pulmonary fibrosis.
PMID27977313-Compound-47 stands out due to its specific inhibition of DDRs and its promising preclinical results .
Properties
Molecular Formula |
C11H14N4O2S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-butylsulfonyl-1-phenyltetrazole |
InChI |
InChI=1S/C11H14N4O2S/c1-2-3-9-18(16,17)11-12-13-14-15(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
FSUGWNZPOPKNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.